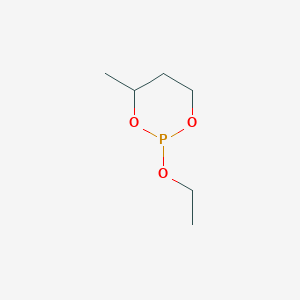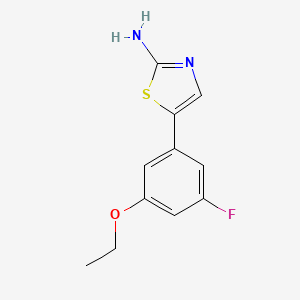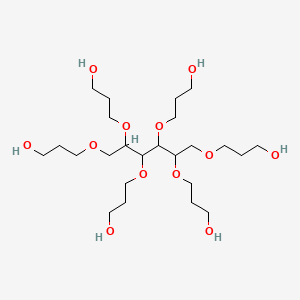
1,2,3,4,5,6-hexakis-O-(3-hydroxypropyl)hexitol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,5,6-hexakis-O-(3-hydroxypropyl)hexitol is a polyol compound, which is a derivative of sorbitol It is characterized by the presence of six hydroxypropyl groups attached to the hexitol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6-hexakis-O-(3-hydroxypropyl)hexitol typically involves the reaction of sorbitol with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxyl groups of sorbitol react with the chloropropyl groups to form the desired product. The reaction conditions usually include:
Temperature: 60-80°C
Solvent: Water or an organic solvent like dimethyl sulfoxide (DMSO)
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
Reactants: Sorbitol and 3-chloropropanol
Catalyst: Sodium hydroxide or potassium hydroxide
Temperature: 70-90°C
Pressure: Atmospheric or slightly elevated
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4,5,6-hexakis-O-(3-hydroxypropyl)hexitol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of hexakis-(3-hydroxypropyl)hexanoic acid.
Reduction: Formation of hexakis-(3-hydroxypropyl)hexane.
Substitution: Formation of hexakis-(3-chloropropyl)hexitol.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,5,6-hexakis-O-(3-hydroxypropyl)hexitol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Studied for its potential as a cryoprotectant in biological samples.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceuticals.
Industry: Used in the production of surfactants, emulsifiers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,2,3,4,5,6-hexakis-O-(3-hydroxypropyl)hexitol is primarily based on its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyl groups can form hydrogen bonds with other molecules, while the hydroxypropyl groups provide hydrophobic interactions. These interactions can influence the stability, solubility, and bioavailability of compounds in which it is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2,3,4,5,6-hexakis-O-(2-hydroxyethyl)hexitol
- 1,2,3,4,5,6-hexakis-O-(2-cyanoethyl)hexitol
- 1,2,3,4,5,6-hexakis-O-(3-pyridinylcarbonyl)hexitol
Uniqueness
1,2,3,4,5,6-hexakis-O-(3-hydroxypropyl)hexitol is unique due to the presence of hydroxypropyl groups, which provide both hydrophilic and hydrophobic properties. This dual nature makes it versatile for various applications, especially in the formulation of pharmaceuticals and specialty chemicals.
Eigenschaften
CAS-Nummer |
109224-17-1 |
|---|---|
Molekularformel |
C24H50O12 |
Molekulargewicht |
530.6 g/mol |
IUPAC-Name |
3-[2,3,4,5,6-pentakis(3-hydroxypropoxy)hexoxy]propan-1-ol |
InChI |
InChI=1S/C24H50O12/c25-7-1-13-31-19-21(33-15-3-9-27)23(35-17-5-11-29)24(36-18-6-12-30)22(34-16-4-10-28)20-32-14-2-8-26/h21-30H,1-20H2 |
InChI-Schlüssel |
OJZGCEDLMNSDNY-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)COCC(C(C(C(COCCCO)OCCCO)OCCCO)OCCCO)OCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrrolo[2,3-b]indole](/img/structure/B14758588.png)
![Naphtho[2,3-c]pentaphene](/img/structure/B14758611.png)
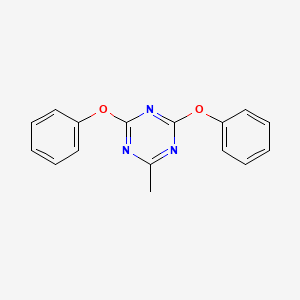
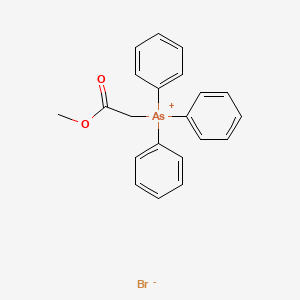
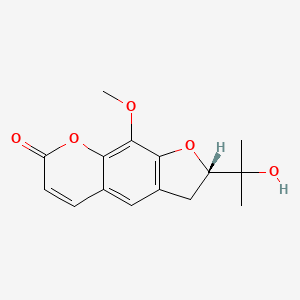
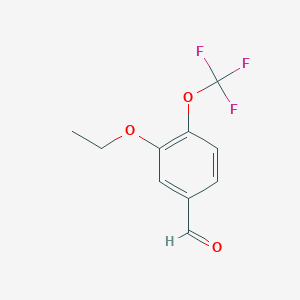
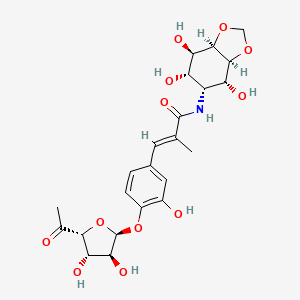
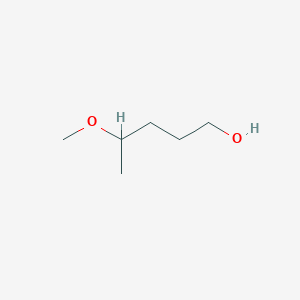
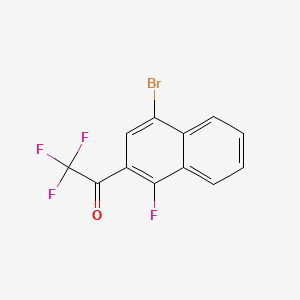
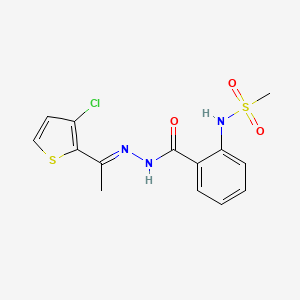
![2-[(2-Chloro-4-nitrophenyl)thio]acetate](/img/structure/B14758662.png)
